molecular formula C15H13N3O3S B11404663 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404663
M. Wt: 315.3 g/mol
InChI Key: IBIBAOQHRDGFKT-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of a chromene core with a thiadiazole moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable carboxylic acid derivative.

    Coupling of the Two Fragments: The final step involves coupling the chromene core with the thiadiazole moiety through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized derivatives with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromene core and thiadiazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with a chromene core, such as flavonoids and coumarins, which are known for their diverse biological activities.

    Thiadiazole Derivatives: Compounds containing a thiadiazole ring, which are often studied for their antimicrobial and anticancer properties.

Uniqueness

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a thiadiazole moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(19)6-12(21-11(13)5-7)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20)

InChI Key

IBIBAOQHRDGFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

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